2-acetyl-6-methoxybenzaldehyde
Description
Aromatic aldehydes and ketones are a cornerstone of organic chemistry, functioning as versatile intermediates in a vast array of chemical transformations. numberanalytics.comnumberanalytics.com Their importance lies in the reactivity of the carbonyl group, which can undergo nucleophilic addition, and the aromatic ring, which can participate in electrophilic substitution reactions. numberanalytics.comchemicalnote.com These compounds are integral to the synthesis of numerous products, including pharmaceuticals and materials. numberanalytics.com
Within this broad class of molecules, 2-acetyl-6-methoxybenzaldehyde emerges as a compound with specific and significant utility. Its research trajectory is primarily linked to its application as a sophisticated building block in asymmetric synthesis, a field dedicated to the creation of chiral molecules in an enantiomerically pure form. The strategic placement of the acetyl and methoxy (B1213986) groups on the benzaldehyde (B42025) framework allows for chemo- and stereoselective reactions, making it a subject of interest for synthetic chemists.
The key research area pertaining to this compound is its role as a precursor in rhodium-catalyzed intramolecular hydroacylation reactions. This specific application highlights the compound's utility in the synthesis of enantioenriched phthalides, which are heterocyclic compounds with a range of biological activities. scholaris.ca
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| CAS Number | 1193731-71-3 |
| Appearance | White solid |
| Melting Point | 66-69 °C |
| Infrared (IR) Spectrum (neat, cm⁻¹) | 2880, 1751, 1694, 1674, 1576, 1472, 1446 |
This data is compiled from a doctoral thesis and may not represent a complete physicochemical profile. scholaris.ca
Properties
CAS No. |
1193731-71-3 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetyl 6 Methoxybenzaldehyde
Historical and Contemporary Approaches to the Synthesis of 2-Acetyl-6-methoxybenzaldehyde
The initial identification and synthesis of this compound, referred to in early literature as 3-acetyl-6-methoxybenzaldehyde, was driven by its discovery as a plant growth inhibitor in the leaves of Encelia farinosa. acs.orgwikipedia.org Early synthetic routes were often multi-step processes. One of the foundational synthesis methods involved the Reimer-Tiemann reaction on p-cresol (B1678582) to introduce an aldehyde group, followed by methylation and subsequent oxidation. acs.org Specifically, 3-methyl-6-hydroxybenzaldehyde was formed and then methylated using dimethyl sulfate (B86663). The side chains were then oxidized with permanganate (B83412) to yield the desired product. acs.org
Regioselective and Stereoselective Synthesis Strategies for this compound Derivatives
The synthesis of derivatives of this compound often requires precise control over the placement of functional groups, a concept known as regioselectivity. In the synthesis of related compounds like 2-acetyl-6-methoxynaphthalene (B28280), the choice of solvent and reaction conditions plays a crucial role in determining the position of the acetyl group. For instance, using nitrobenzene (B124822) as a solvent in the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) favors the formation of the 2,6-isomer, whereas carbon disulfide leads to the 1-acetylated product. orgsyn.org This highlights the importance of the reaction environment in directing the outcome of the synthesis.
For derivatives with stereocenters, stereoselective synthesis becomes critical. In the synthesis of certain estrone (B1671321) derivatives, a three-component Mannich reaction can be used to achieve regioselective aminomethylation. nih.gov Subsequent reactions can then proceed with high stereoselectivity. nih.gov While not directly applied to this compound in the provided context, these strategies for controlling regiochemistry and stereochemistry are fundamental in the synthesis of complex substituted aromatic compounds and their derivatives.
Green Chemistry Principles in the Synthesis of this compound
While specific research on the application of green chemistry principles directly to the synthesis of this compound is not extensively detailed in the provided results, the broader field of chemical synthesis is increasingly adopting these principles. The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances.
In the context of synthesizing similar aromatic compounds, efforts are being made to replace hazardous reagents and solvents with more environmentally benign alternatives. For example, the use of solid acid catalysts like zeolites in acylation reactions can replace traditional Lewis acids like aluminum chloride, which are often used in stoichiometric amounts and generate significant waste. orientjchem.orgresearchgate.net Furthermore, the development of catalytic processes using oxidizing agents like hydrogen peroxide, as seen in the synthesis of p-methoxybenzaldehyde from anethole (B165797), offers a greener alternative to traditional oxidation methods. google.com These approaches, while not explicitly documented for this compound, represent the direction the field is moving to make syntheses more sustainable.
Catalytic Systems in the Preparation of this compound and its Precursors
Catalytic systems are pivotal in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. In the synthesis of precursors and analogues of this compound, various catalytic systems have been employed.
The Friedel-Crafts acylation, a key reaction for introducing the acetyl group, traditionally uses a Lewis acid catalyst like aluminum chloride. orgsyn.orggoogleapis.comgoogle.comgoogle.com The molar ratio of the catalyst to the starting material and the reaction temperature are critical parameters that influence the yield and purity of the product. google.com For instance, in the synthesis of 2-acetyl-6-methoxynaphthalene, a precursor to the anti-inflammatory drug Naproxen, precise control of the aluminum chloride amount and the aging reaction temperature is crucial for maximizing the yield. google.com
More recently, heterogeneous catalysts such as zeolites have been investigated as reusable and more environmentally friendly alternatives to traditional Lewis acids. orientjchem.orgresearchgate.net Zeolites like HBEA and Zr4+-zeolite beta have been shown to catalyze the acetylation of 2-methoxynaphthalene. orientjchem.orgresearchgate.net The catalytic activity and selectivity of these zeolites can be influenced by the preparation method and reaction conditions. orientjchem.org For example, Zr4+-zeolite beta prepared by ion exchange showed catalytic activity, while the one prepared by impregnation was inactive. orientjchem.org
Furthermore, palladium-based catalysts have been utilized in the synthesis of related benzaldehydes. A POL-PPh3@PdCl2 catalyst has been used for the oxidation of anethole to p-methoxybenzaldehyde, demonstrating the potential of polymer-supported catalysts for efficient synthesis. google.com
| Catalyst System | Reaction Type | Precursor/Analogue | Key Findings |
| Aluminum Chloride | Friedel-Crafts Acylation | 2-acetyl-6-methoxynaphthalene | Molar ratio and temperature are critical for yield. orgsyn.orggoogle.com |
| Zr4+-Zeolite Beta | Acetylation | 2-acetyl-6-methoxynaphthalene | Ion-exchange preparation method is crucial for activity. orientjchem.org |
| HBEA Zeolite | Acetylation | 2-acetyl-6-methoxynaphthalene | Offers a heterogeneous catalytic alternative. researchgate.net |
| POL-PPh3@PdCl2 | Oxidation | p-methoxybenzaldehyde | Efficient for the conversion of anethole. google.com |
Total Synthesis of Naturally Occurring this compound
The total synthesis of a naturally occurring compound is the complete chemical synthesis of the molecule from simple, commercially available starting materials. The first total synthesis of this compound (reported as 3-acetyl-6-methoxybenzaldehyde) was a significant achievement that confirmed its structure. acs.org
The synthesis began with p-cresol. A Reimer-Tiemann reaction was used to introduce a formyl group ortho to the hydroxyl group, yielding 3-methyl-6-hydroxybenzaldehyde. This intermediate was then methylated with dimethyl sulfate to give 3-methyl-6-methoxybenzaldehyde. The final step involved the oxidation of the methyl group to an acetyl group using a suitable oxidizing agent. This multi-step process, while effective, highlights the challenges of selectively functionalizing an aromatic ring.
Chemical Reactivity and Derivatization of 2 Acetyl 6 Methoxybenzaldehyde
Reactions of the Aldehyde Functional Group in 2-Acetyl-6-methoxybenzaldehyde
The aldehyde group (-CHO) is characterized by a carbonyl carbon that is highly susceptible to nucleophilic attack, making it a hub for a variety of chemical transformations.
Common nucleophilic addition reactions include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents, R-MgX) followed by an acidic workup produces a secondary alcohol.
Hydride Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the reduction of the aldehyde to a primary alcohol. youtube.com
| Nucleophile | Reagent Example | Product Type |
| Hydride Ion | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Carbanion | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |
| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin |
Condensation reactions of the aldehyde group involve an initial nucleophilic addition followed by a dehydration step. A prominent example is the formation of Schiff bases (or imines) through reaction with primary amines. wikipedia.org The reaction proceeds via the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming an unstable hemiaminal (or carbinolamine) intermediate. nih.gov This intermediate then loses a molecule of water to form the stable C=N double bond of the imine. wikipedia.orgnih.gov
The general reaction is: R-CHO + R'-NH₂ ⇌ R-CH(OH)-NH-R' ⇌ R-CH=N-R' + H₂O
This reaction is versatile and can be carried out with a wide range of aliphatic and aromatic amines.
| Amine Reactant | Amine Type | Product Class |
| Aniline | Aromatic | N-phenylmethanimine derivative |
| Ethylamine | Aliphatic | N-ethylmethanimine derivative |
| Hydroxylamine (B1172632) | Amine Derivative | Oxime |
| Hydrazine (B178648) | Amine Derivative | Hydrazone |
The aldehyde functional group represents an intermediate oxidation state and can be readily either oxidized or reduced.
Oxidation: Aldehydes are easily oxidized to form carboxylic acids. This transformation can be achieved using a variety of strong oxidizing agents. The aldehyde group of this compound can be converted to a carboxylic acid group, yielding 2-acetyl-6-methoxybenzoic acid.
Reduction: The aldehyde can be reduced to a primary alcohol. youtube.com This is commonly accomplished with hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also reduce the aldehyde. youtube.com When using these reagents on this compound, it is important to consider the potential for the simultaneous reduction of the acetyl group's ketone.
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | Potassium Permanganate (B83412) (KMnO₄) | Carboxylic Acid |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
Reactions of the Acetyl Functional Group in this compound
The acetyl group (-COCH₃) is a ketone, and its reactivity centers on the carbonyl group and the adjacent methyl group's alpha-protons.
The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) of the acetyl moiety are acidic. msu.edu In the presence of a base, one of these α-hydrogens can be abstracted to form a resonance-stabilized enolate anion. libretexts.org This enolate is a potent nucleophile with negative charge density on both the α-carbon and the carbonyl oxygen. Acid catalysts can also promote the formation of the neutral tautomer, the enol. msu.edulibretexts.org The formation of this enolate intermediate is the first step in many important carbon-carbon bond-forming reactions. msu.edu
The enolate generated from the acetyl group can act as the nucleophilic partner in condensation reactions. A classic and significant reaction is the Claisen-Schmidt condensation, which is a type of aldol (B89426) condensation used to synthesize chalcones. jetir.orgnih.gov In this reaction, the enolate of this compound attacks an aldehyde (which can be another molecule of itself or, more commonly, a different aromatic aldehyde that lacks α-hydrogens) in the presence of a base catalyst like sodium hydroxide (B78521) or potassium hydroxide. rasayanjournal.co.inmagritek.com The initial β-hydroxy ketone adduct readily undergoes dehydration to yield the highly conjugated α,β-unsaturated ketone system characteristic of chalcones. magritek.com These chalcone (B49325) derivatives are of significant interest in medicinal chemistry. researchgate.net
The general Claisen-Schmidt reaction is: Ar-CHO + Ar'-COCH₃ --(Base)--> Ar-CH=CH-CO-Ar' + H₂O
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| This compound | Benzaldehyde (B42025) | NaOH or KOH | Chalcone |
| This compound | 4-Chlorobenzaldehyde | NaOH or KOH | Substituted Chalcone |
| This compound | 4-Methoxybenzaldehyde (B44291) | NaOH or KOH | Substituted Chalcone |
Electrophilic Aromatic Substitution on the Benzaldehyde Core of this compound
The reactivity of the benzaldehyde core of this compound towards electrophilic attack is governed by the interplay of the electronic effects of its three substituents. The methoxy (B1213986) (-OCH₃) group at the C2 position is a powerful activating group, donating electron density to the ring through resonance (+R effect), thereby making the ring more nucleophilic. libretexts.orgquora.com Conversely, the formyl (-CHO) group at C1 and the acetyl (-COCH₃) group at C5 are both deactivating groups that withdraw electron density from the ring via resonance and inductive effects (-R and -I effects). doubtnut.comassets-servd.host
The directing influence of these groups determines the position of substitution for an incoming electrophile.
The methoxy group is an ortho, para-director, activating the C3 and C5 positions.
The formyl group is a meta-director, deactivating the ortho (C2, C6) and para (C4) positions relative to the meta (C3, C5) positions. doubtnut.com
The acetyl group is also a meta-director, deactivating the ortho (C4, C6) and para (C2) positions relative to its meta (C1, C3) positions.
Considering the positions on the parent ring (C1-CHO, C2-OCH₃, C5-COCH₃), the unoccupied positions are C3, C4, and C6. The combined directing effects strongly favor electrophilic attack at the C3 position, which is ortho to the activating methoxy group and meta to both deactivating carbonyl groups. The C5 position is already substituted, and the C4 and C6 positions are strongly deactivated. While specific documented examples of electrophilic aromatic substitution, such as nitration or halogenation, on this compound are not prevalent in the surveyed literature, the bromination of structurally related compounds like 4-methoxybenzaldehyde has been shown to proceed with high regioselectivity, supporting this theoretical analysis. researchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) for Substitution |
|---|---|---|---|---|
| -CHO | 1 | Deactivating (-I, -R) | meta | 3, 5 |
| -OCH₃ | 2 | Activating (+R > -I) | ortho, para | 3, 5 |
This interactive table summarizes the directing effects of the functional groups on the aromatic ring.
Derivatization Strategies for Novel Analogs of this compound
The presence of two distinct carbonyl functional groups, an aldehyde and a ketone, makes this compound a versatile precursor for the synthesis of a wide range of derivatives. These carbonyl groups serve as primary sites for nucleophilic attack and condensation reactions, enabling the extension of the molecular framework and the introduction of new functionalities.
Synthesis of Heterocyclic Compounds Incorporating the this compound Moiety
The dual carbonyl reactivity of this compound provides a direct route to various heterocyclic systems. mdpi.com The aldehyde group is generally more reactive towards nucleophiles than the ketone group, which could allow for selective derivatization under controlled conditions. However, reactions with difunctional nucleophiles can engage both carbonyls or one carbonyl followed by an intramolecular cyclization.
Common strategies for building heterocyclic rings from such dicarbonyl precursors include:
Pyrazole (B372694) Synthesis: Condensation with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) can lead to the formation of pyrazole rings. The reaction typically proceeds through the formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration.
Isoxazole (B147169) Synthesis: Reaction with hydroxylamine (NH₂OH) can yield an oxime, which can subsequently cyclize to form an isoxazole ring.
Pyridine and Pyran Synthesis: Knoevenagel-type condensations with active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate, or diethyl malonate) in the presence of a base can afford intermediates that undergo intramolecular cyclization to produce highly substituted pyridines, pyrans, or related heterocycles. wikipedia.org For instance, the reaction of the related 2-hydroxy-5-methoxybenzaldehyde (B1199172) with malononitrile is known to produce a coumarin (B35378) derivative (a benzopyran-2-one system). wikipedia.org
Table 2: Potential Heterocyclic Products from this compound
| Reagent | Potential Heterocycle Class | General Reaction Type |
|---|---|---|
| Hydrazine / Substituted Hydrazines | Pyrazole | Condensation / Cyclization |
| Hydroxylamine | Isoxazole | Condensation / Cyclization |
| Malononitrile / Ethyl Cyanoacetate | Pyridine / Pyran | Knoevenagel Condensation / Cyclization |
This interactive table outlines potential heterocyclic systems that can be synthesized from this compound.
Functionalization for Specific Chemical Probes
A thorough review of the available scientific literature did not yield specific examples or strategies for the functionalization of this compound for the explicit purpose of creating chemical probes. The development of chemical probes requires the strategic incorporation of reporter groups (e.g., fluorophores, biotin) or reactive moieties for target engagement, and such applications for this particular molecule have not been documented in the searched sources.
Advanced Spectroscopic and Structural Characterization of 2 Acetyl 6 Methoxybenzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in establishing the molecular framework of 2-acetyl-6-methoxybenzaldehyde and its derivatives.
For the related compound, 2-acetyl-6-methoxynaphthalene (B28280), the ¹H NMR spectrum in deuterochloroform (CDCl₃) displays characteristic signals that confirm its structure. orgsyn.org The methyl protons of the acetyl group appear as a singlet at δ 2.65 ppm, while the methoxy (B1213986) group protons resonate as a singlet at δ 3.92 ppm. orgsyn.org The aromatic protons exhibit a more complex pattern, with multiplets observed at δ 7.20 ppm (4H), δ 7.80 ppm (1H), and δ 8.30 ppm (1H). orgsyn.org Another predicted ¹H-NMR spectrum for this compound shows signals at δ 8.396 (s, 1H), 7.995-8.021 (dd, 1H), 7.845-7.867 (d, 1H), 7.759-7.781 (d, 1H), 7.194-7.223 (dd, 1H), 7.164 (s, 1H), 3.953 (s, 3H), and 2.698 (s, 3H) ppm. ichemical.com
The ¹³C NMR spectrum of 2-methoxybenzaldehyde (B41997), a structurally similar compound, has been reported with the following chemical shifts in dimethyl sulfoxide-d6 (DMSO-d6): δ 189.0, 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, and 55.8. rsc.org These values correspond to the carbonyl carbon, the aromatic carbons, and the methoxy carbon, respectively.
Table 1: ¹H NMR Data for 2-Acetyl-6-methoxynaphthalene
| Proton | Chemical Shift (ppm) in CDCl₃ orgsyn.org | Predicted Chemical Shift (ppm) ichemical.com |
|---|---|---|
| COCH₃ | 2.65 (s, 3H) | 2.698 (s, 3H) |
| OCH₃ | 3.92 (s, 3H) | 3.953 (s, 3H) |
| ArH | 7.20 (m, 4H) | 7.164 (s, 1H), 7.194-7.223 (dd, 1H) |
| ArH | 7.80 (m, 1H) | 7.759-7.781 (d, 1H), 7.845-7.867 (d, 1H) |
| ArH | 8.30 (m, 1H) | 8.396 (s, 1H), 7.995-8.021 (dd, 1H) |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
For more complex derivatives or in cases of signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations, respectively. These methods were instrumental in confirming the structures of newly synthesized benzoylated d-tagatose (B3328093) derivatives, providing unambiguous assignments of all proton and carbon signals. mdpi.com
Vibrational Spectroscopy (Infrared and Raman) Analysis
The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of specific functional groups. For instance, the IR spectrum of 2-methoxybenzaldehyde shows distinct peaks that can be assigned to the carbonyl (C=O) stretching of the aldehyde group and the C-O stretching of the methoxy group. nist.gov Similarly, the IR spectrum of 2-acetyl-6-methoxynaphthalene would exhibit a strong absorption band for the acetyl carbonyl group. nih.gov
Raman spectroscopy offers complementary information. The FT-Raman spectrum of 2-methoxybenzaldehyde has been recorded and provides data on the vibrational modes of the molecule. nih.gov
Table 2: Key Vibrational Frequencies for Related Compounds
| Compound | Functional Group | Technique | **Frequency (cm⁻¹) ** | Reference |
|---|---|---|---|---|
| 2-Methoxybenzaldehyde | Aldehyde C=O | IR | Not specified | nist.gov |
| 2-Methoxybenzaldehyde | Methoxy C-O | IR | Not specified | nist.gov |
| 2-Acetyl-6-methoxynaphthalene | Acetyl C=O | IR | Not specified | nih.gov |
| 1,3,4,5-Tetra-O-benzoyl-α-d-tagatopyranose | C=O | IR | 1734, 1701 | mdpi.com |
| 1,3,4,5-Tetra-O-benzoyl-α-d-tagatopyranose | O-H | IR | 3431 | mdpi.com |
Mass Spectrometry Techniques for Structural Elucidation and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For 2-methoxybenzaldehyde, electron ionization (EI) mass spectrometry reveals a prominent molecular ion peak (M⁺) at m/z 136, corresponding to its molecular weight. nist.gov The fragmentation pattern provides further structural confirmation. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which was used to confirm the elemental composition of newly synthesized benzoylated d-tagatose derivatives. mdpi.com
Mass spectrometry is also a crucial tool for impurity profiling. By identifying ions with different mass-to-charge ratios, it is possible to detect and identify impurities present in a sample of this compound or its derivatives.
Table 3: Mass Spectrometry Data for 2-Methoxybenzaldehyde
| Technique | Ionization Mode | Key Fragments (m/z) | Reference |
|---|---|---|---|
| Electron Ionization (EI) | Positive | 136 (M⁺), 135, 77, 76, 118 | nih.gov |
M⁺ = Molecular Ion
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be essential for determining the precise elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the confirmation of the compound's molecular formula. For this compound, the theoretical exact mass would be calculated based on its chemical formula (C₁₀H₁₀O₃). An experimental HRMS measurement would then confirm this calculated mass, typically to within a few parts per million (ppm), providing strong evidence for the compound's identity.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound (Note: This data is theoretical and awaits experimental verification.)
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Theoretical Exact Mass | 178.06299 u |
| Experimentally Observed Mass | Data not available |
| Mass Accuracy (ppm) | Data not available |
| Ionization Mode | Typically ESI+ or APCI+ |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) would provide detailed structural information by inducing fragmentation of the protonated or deprotonated molecular ion of this compound. By analyzing the masses of the resulting fragment ions, a fragmentation pathway can be proposed, which helps to elucidate the connectivity of the atoms within the molecule. Key fragmentation patterns would likely involve the loss of the acetyl and methoxy groups, as well as cleavage of the benzene (B151609) ring.
Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound (Note: This data is predictive and requires experimental confirmation.)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Neutral Fragment |
| [M+H]⁺ | Data not available | Data not available |
| [M+H]⁺ | Data not available | Data not available |
| [M+H]⁺ | Data not available | Data not available |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. To perform this analysis, a single crystal of this compound of sufficient quality would be required. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions such as hydrogen bonding and crystal packing. This data is fundamental for understanding the compound's physical properties and its interactions in a solid matrix. No published crystal structure for this compound is currently available.
Chiroptical Properties and Stereochemical Studies (if applicable)
The applicability of chiroptical studies to this compound depends on whether the molecule is chiral. Based on its structure, this compound itself is achiral and would not exhibit optical activity. However, if derivatives of this compound were synthesized that introduced a stereocenter, techniques such as circular dichroism (CD) spectroscopy would be crucial for characterizing their stereochemistry. For such hypothetical chiral derivatives, CD spectroscopy would provide information about the absolute configuration and conformational preferences in solution. As no such derivatives with established chirality have been reported in the searched literature, no chiroptical data can be presented.
Theoretical and Computational Studies of 2 Acetyl 6 Methoxybenzaldehyde
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 2-acetyl-6-methoxybenzaldehyde, DFT calculations would be employed to determine its most stable three-dimensional structure, known as the optimized molecular geometry.
This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT provides the total electronic energy of the molecule, which is essential for comparing the relative stabilities of different isomers or conformers.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Value |
|---|---|
| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |
| C=O (acetyl) bond length | ~1.21 Å |
| C=O (aldehyde) bond length | ~1.22 Å |
| C-O (methoxy) bond length | ~1.36 Å |
| O-C-C (acetyl) bond angle | ~120° |
| C-C-H (aldehyde) bond angle | ~121° |
Note: These are typical values and would need to be calculated specifically for this compound.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals provide key insights into a molecule's reactivity.
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule more nucleophilic.
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule more electrophilic.
The energy gap between the HOMO and LUMO is an indicator of molecular stability. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, FMO analysis would identify the likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical FMO Properties for this compound
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Indicates nucleophilic character, likely localized on the methoxy (B1213986) group and aromatic ring. |
| LUMO | -1.8 | Indicates electrophilic character, likely localized on the acetyl and aldehyde carbonyl groups. |
| HOMO-LUMO Gap | 4.7 | Suggests moderate chemical stability. |
Note: These are example values and would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for single, static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.
For this compound, MD simulations could be used to:
Explore Conformational Space: Identify the different spatial arrangements (conformers) of the molecule and the energy barriers between them. This is particularly relevant for the rotation of the acetyl and methoxy groups.
Simulate Intermolecular Interactions: By placing the molecule in a simulated solvent box (e.g., water), MD can model how it interacts with neighboring molecules. This is crucial for understanding solubility and aggregation properties.
In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would involve:
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the IR spectrum. The positions and intensities of the peaks corresponding to the carbonyl (acetyl and aldehyde) and methoxy groups would be of particular interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of 1H and 13C NMR chemical shifts. This would help in the structural elucidation and assignment of experimental NMR spectra.
Discrepancies between predicted and experimental spectra can often be resolved by refining the computational model, leading to a more accurate representation of the molecule's structure and electronic environment.
Computational Exploration of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For reactions involving this compound, computational studies could:
Identify Transition States: Locate the high-energy transition state structures that connect reactants and products.
Calculate Activation Energies: Determine the energy barriers for a reaction, which provides information about the reaction rate.
Evaluate Reaction Pathways: Compare the energetics of different possible reaction mechanisms to determine the most likely pathway.
For instance, in the synthesis of related compounds like 2-acetyl-6-methoxynaphthalene (B28280) via Friedel-Crafts acetylation of 2-methoxynaphthalene (B124790), computational studies could explore the regioselectivity of the reaction, explaining why the acetyl group is directed to a specific position on the naphthalene (B1677914) ring. rsc.org
Biological Activities and Mechanistic Insights of 2 Acetyl 6 Methoxybenzaldehyde
Antimicrobial Efficacy and Molecular Mechanisms of Action
While general laboratory studies have suggested that compounds from Encelia farinosa (white brittlebush) possess some antibacterial properties, the specific contributions of 2-acetyl-6-methoxybenzaldehyde to this activity have not been detailed usda.gov. There is no specific information available regarding its molecular mechanisms of antimicrobial action.
Antibacterial Activity Against Specific Pathogens
No data could be located that details the antibacterial efficacy of isolated this compound against specific pathogenic bacteria.
Antifungal Activity and Membrane Integrity Modulation
No studies detailing the antifungal activity or any effects on the membrane integrity of fungal pathogens for this compound were found in the reviewed scientific literature.
Antiviral Properties
No information regarding potential antiviral properties of this compound is available in the public research domain.
Antioxidant Properties and Radical Scavenging Mechanisms
There is no available scientific literature or published data concerning the antioxidant properties of this compound.
In Vitro Antioxidant Assays and Mechanistic Elucidation
No records of in vitro antioxidant assays, such as DPPH or ABTS radical scavenging assays, or any mechanistic studies on its antioxidant potential have been found for this specific compound.
Modulation of Cellular Oxidative Stress Response Pathways
Information on whether this compound can modulate cellular oxidative stress response pathways is not available in the current body of scientific research.
Analysis of this compound Reveals Limited Data on Specific Biological Activities
A comprehensive review of available scientific literature indicates a significant lack of specific research on the biological and mechanistic properties of the chemical compound this compound. Despite its structural relation to other researched benzaldehyde (B42025) derivatives, dedicated studies on its enzyme inhibition, antiproliferative effects, and immunomodulatory activities appear to be absent from current public databases.
Efforts to compile data for a detailed analysis of this compound's bioactivity were unsuccessful. Searches for in vitro or cellular studies on its potential to inhibit acetylcholinesterase or other enzyme targets yielded no specific results for this compound. Similarly, investigations into its antiproliferative activities against cancer cell lines and the underlying molecular pathways did not return any relevant studies. Furthermore, there is no available information regarding its immunomodulatory effects, such as its impact on macrophage responses.
The scientific community has explored various related compounds. For instance, other methoxybenzaldehyde isomers and derivatives have been investigated for a range of biological activities. However, the explicit instructions to focus solely on this compound prevent the inclusion of data from these related but structurally distinct molecules.
This absence of data highlights a gap in the current scientific knowledge base. While the compound is known and can be identified by its chemical structure, its pharmacological profile remains uninvestigated according to accessible research. Therefore, a detailed article on its enzyme inhibition, antiproliferative actions, and immunomodulatory effects cannot be generated at this time due to the lack of primary research data.
Further empirical research, including in vitro assays and cellular studies, would be required to determine if this compound possesses the biological activities outlined. Until such studies are conducted and published, any discussion of its specific mechanistic insights would be purely speculative.
Natural Occurrence and Biosynthetic Pathways of 2 Acetyl 6 Methoxybenzaldehyde
Isolation from Natural Sources
There is no scientific literature available that documents the isolation of 2-acetyl-6-methoxybenzaldehyde from any natural source, including plants.
Identification in Specific Botanical Species
Searches for the presence of this compound in botanical species have yielded no results. However, its isomer, 3-acetyl-6-methoxybenzaldehyde , has been identified in the leaves of Encelia farinosa, a species of brittlebush. wikipedia.orgdrugfuture.comnih.gov
Extraction and Purification Methodologies
Due to the absence of any reported natural occurrence, there are no established extraction and purification methodologies for this compound from natural sources.
Proposed Biosynthetic Routes and Precursor Investigations
There are no proposed biosynthetic routes or investigations into the precursors of this compound in the scientific literature.
Ecological Role and Chemodiversity in Natural Systems
The ecological role and the contribution of this compound to chemodiversity in natural systems remain unknown, as the compound has not been identified in any ecosystem.
Diverse Applications of 2 Acetyl 6 Methoxybenzaldehyde Beyond Medicinal Chemistry
Precursor in Material Science and Polymer Synthesis
The reactivity of 2-acetyl-6-methoxybenzaldehyde makes it a promising, though not yet widely reported, candidate as a monomer or precursor in the synthesis of novel polymers and materials. The presence of both an aldehyde and a ketone (acetyl) group allows for participation in various polymerization reactions. For instance, the aldehyde functionality can undergo condensation reactions, a fundamental process in the formation of various thermosetting resins.
Furthermore, the aromatic ring substituted with electron-withdrawing (acetyl) and electron-donating (methoxy) groups can influence the electronic properties of resulting polymers. This could be leveraged in the development of functional materials with specific optical or conductive characteristics. While specific research on polymers derived directly from this compound is limited, the broader class of substituted benzaldehydes is actively explored in material science for creating diverse supramolecular networks through various intermolecular interactions. nih.gov
Role in Fragrance and Flavor Chemistry as an Intermediate
In the realm of fragrance and flavor, aromatic aldehydes are foundational building blocks. While this compound itself is not noted as a primary fragrance or flavor component, its structural motifs are common in this industry. Its related compound, 2-acetyl-6-methoxynaphthalene (B28280), is valued for its musk-like odor and is used in perfumes and flavorings. niir.org This suggests that derivatives of this compound could yield novel scent and taste profiles.
The compound can serve as a crucial intermediate in the synthesis of more complex aromatic molecules with desirable organoleptic properties. The aldehyde group can be readily transformed into other functional groups, and the acetyl and methoxy (B1213986) groups can be modified to fine-tune the final molecule's aroma and flavor characteristics. For example, compounds like 6-methoxy-2,6-dimethyloctanal (B1262660) are utilized for their fresh, citrusy notes in fragrance compositions. google.com
Application as an Intermediate in Fine Chemical Synthesis
The true strength of this compound lies in its utility as an intermediate in fine chemical synthesis. The differential reactivity of its functional groups allows for selective transformations, making it a valuable building block for constructing complex organic molecules. The aldehyde can be selectively oxidized to a carboxylic acid or reduced to an alcohol, while the acetyl group can undergo a range of reactions typical of ketones.
This multi-functionality is a key asset in multi-step syntheses. For instance, the synthesis of substituted benzaldehydes is a critical area of research, with methods being developed for their efficient one-pot synthesis to be used as versatile building blocks. acs.orgrug.nl The ability to perform sequential and selective reactions on this compound opens pathways to a wide array of substituted aromatic compounds that are precursors to agrochemicals, dyes, and other specialty chemicals. The synthesis of related compounds, such as 3-acetyl-6-methoxybenzaldehyde, has been a subject of academic research, indicating the interest in this class of molecules. vt.eduacs.org
Utilization in Analytical Reagent Development
The structural features of this compound also suggest its potential application in the development of new analytical reagents. The presence of carbonyl groups and the potential for forming derivatives with specific binding properties could be exploited for the creation of new colorimetric or fluorometric sensors.
For example, the condensation of the aldehyde group with various amines or hydrazines can lead to the formation of Schiff bases or hydrazones. These derivatives often exhibit distinct spectroscopic properties that can change upon interaction with specific metal ions or other analytes, forming the basis of a detection method. The development of such reagents is a continuous effort in analytical chemistry to create more sensitive and selective methods for detecting a wide range of substances.
Advanced Analytical Methodologies for 2 Acetyl 6 Methoxybenzaldehyde
Chromatographic Separation Techniques for Detection and Quantification
Chromatography is the cornerstone for separating 2-acetyl-6-methoxybenzaldehyde from complex mixtures prior to its detection and quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of benzaldehyde (B42025) derivatives. For carbonyl compounds like this compound, analysis is often improved by a derivatization step. epa.gov A common and effective strategy is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.gov This reaction converts the aldehyde into a more stable and highly UV-active 2,4-dinitrophenylhydrazone derivative, which can be readily detected with high sensitivity using a UV/Vis detector, typically around 360 nm. epa.govvtt.fi
Reversed-phase HPLC is the most common mode used for this separation. A C18 or C8 column is typically employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. vtt.ficoresta.org Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation from other components in the sample matrix. vtt.fi In some cases, adding a basic modifier like ammonia (B1221849) or triethylamine (B128534) to the mobile phase can prevent the on-column hydrolysis of related acetal (B89532) compounds, ensuring accurate quantification. coresta.org While a specific validated method for this compound is not widely documented, the principles established for other benzaldehydes are directly applicable. epa.govrsc.org
Table 1: Illustrative HPLC Conditions for Benzaldehyde Derivative Analysis This table is based on typical methods for related compounds and serves as a guide.
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water (Gradient) | Elutes compounds of varying polarities. |
| Derivatization | 2,4-Dinitrophenylhydrazine (DNPH) | Increases detection sensitivity and stability. |
| Detector | UV/Vis Diode Array Detector (DAD) | Quantifies the DNPH derivative (e.g., at 360 nm). vtt.fi |
| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. The GC provides separation, while the MS provides identification based on the unique mass fragmentation pattern of the molecule.
Pyrolysis-GC/MS has been used to identify fragmentation products from the related compound 2-methoxybenzaldehyde (B41997), demonstrating the technique's utility for structural elucidation. researchgate.net For quantitative analysis, a standard GC-MS method would typically involve a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). Electron ionization (EI) at 70 eV is the standard method for generating a reproducible mass spectrum that can be compared against spectral libraries for identification. The resulting mass spectrum for this compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of acetyl and methoxy (B1213986) groups.
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures containing this compound.
HPLC-MS: The coupling of HPLC with mass spectrometry, particularly with an electrospray ionization (ESI) source, provides both separation and highly specific mass data. This is demonstrated in the analysis of the related compound 2-hydroxy-4-methoxybenzaldehyde, where ESI-MS in the positive ion mode was used to confirm the identity of the chromatographic peak. researchgate.net This approach would be highly effective for confirming the presence of this compound in complex biological or environmental samples.
GC-MS: As detailed above, the combination of GC and MS is a robust and widely used hyphenated technique for volatile compounds. researchgate.netorientjchem.org It offers excellent chromatographic resolution and definitive structural identification.
These hyphenated methods provide unparalleled specificity and sensitivity, allowing for confident identification and quantification even at trace levels.
Electrochemical Methods for Sensitive Determination
Electrochemical methods offer a highly sensitive alternative for the detection of benzaldehyde and its derivatives. These techniques measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
The aldehyde functional group in this compound is electrochemically active. Studies on benzaldehyde have shown it can be electrochemically reduced to benzyl (B1604629) alcohol or undergo reductive C-C coupling. rsc.org It can also be oxidized to the corresponding carboxylic acid (benzoic acid). mdpi.com This reactivity forms the basis for its detection.
Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to characterize the redox behavior of the compound. mdpi.com For instance, the electrooxidation of benzaldehyde has been successfully demonstrated on gold nanoparticles supported on titanium dioxide, providing a basis for a sensitive sensor. mdpi.com The stability of key reaction intermediates, such as the ketyl radical, on the electrode surface is a critical factor in the reaction pathway. rsc.org These methods are advantageous due to their high sensitivity, rapid response, and potential for miniaturization into portable sensor devices.
Spectrophotometric and Fluorescent Probes for this compound Detection
Spectrophotometric and fluorescence-based methods are known for their high sensitivity and suitability for high-throughput screening and cellular imaging. These methods typically rely on a specific chemical reaction that produces a colored or fluorescent product.
For aldehydes in general, a number of "turn-on" fluorescent probes have been developed. rsc.orgnih.govresearchgate.net These probes are initially non-fluorescent or weakly fluorescent. Upon reaction with an aldehyde, a covalent bond is formed (e.g., an imine or a benzimidazole), which disrupts a photoinduced electron transfer (PeT) quenching mechanism, leading to a significant increase in fluorescence intensity. nih.govresearchgate.net While many probes are designed for broad aldehyde detection, they can be tuned for selectivity, and this approach could be adapted for this compound. innovationhub.hk
Another strategy involves derivatizing the aldehyde with a fluorescent tagging agent, followed by analysis. For example, benzaldehyde has been derivatized with N-acetylhydrazine acridone (B373769) to yield a highly fluorescent product that can be quantified using HPLC with fluorescence detection, offering excellent sensitivity. rsc.org The classic colorimetric method for aldehydes using acetylacetone, which forms a yellow product detectable by UV/Vis spectrophotometry, is another potential, though less specific, approach. vtt.fijfda-online.com
Table 2: Principles of Spectroscopic Detection for Aldehydes
| Method | Principle | Advantage |
|---|---|---|
| Fluorescent Probes | Reaction with aldehyde "turns on" fluorescence by inhibiting a quenching mechanism (e.g., PeT). nih.govresearchgate.net | High sensitivity, suitable for live-cell imaging. rsc.org |
| Fluorescence Derivatization | Analyte is tagged with a fluorescent molecule prior to analysis (e.g., by HPLC). rsc.org | Greatly enhances detection limits. |
| Colorimetry | Reaction with a reagent (e.g., acetylacetone) produces a colored compound measured by a spectrophotometer. jfda-online.com | Simple, cost-effective instrumentation. |
Advanced Sample Preparation Techniques for Matrix Isolation and Pre-concentration
Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte to levels amenable to detection.
For chromatographic analysis, derivatization with reagents like DNPH serves as a key sample preparation step, as it not only enhances detectability but also stabilizes the analyte for extraction and analysis. epa.gov Following derivatization, standard techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate the derivative from the sample matrix and concentrate it. epa.gov
For mass spectrometry-based imaging, which visualizes the spatial distribution of molecules in tissue sections, on-tissue chemical derivatization (OTCD) is an advanced technique. nih.govnih.gov In this method, a derivatizing agent is applied directly to the tissue slice to react with target analytes like aldehydes, making them more readily detectable by techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). nih.govnih.gov This allows for mapping the location of this compound or its metabolites within a biological sample. The choice of the MALDI matrix is also a critical preparation step, as it must efficiently co-crystallize with the analyte and promote ionization without having interfering peaks. nih.gov
Future Research Directions and Challenges in 2 Acetyl 6 Methoxybenzaldehyde Studies
Emerging Synthetic Paradigms and Sustainable Production
The development of novel and environmentally benign synthetic routes for aromatic aldehydes and ketones is a significant focus in modern organic chemistry. Future research into the synthesis of 2-acetyl-6-methoxybenzaldehyde could move beyond traditional methods, which may involve harsh reagents and produce significant waste.
Emerging synthetic paradigms that could be explored include:
Catalytic C-H Activation: Direct functionalization of the C-H bonds on the methoxybenzene scaffold would offer a more atom-economical approach compared to classical multi-step syntheses.
Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and efficiency for chemical transformations. Developing a flow-based synthesis for this compound could lead to a more sustainable production process.
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of fine chemicals is a rapidly growing field. Future studies could investigate enzymatic pathways for the selective acetylation and formylation of methoxy-substituted aromatic rings.
A significant challenge in this area will be achieving the desired regioselectivity to produce the 2-acetyl-6-methoxy isomer specifically.
Exploration of Novel Chemical Transformations and Derivatization Pathways
The true potential of this compound as a building block in organic synthesis lies in the exploration of its reactivity. The presence of both an acetyl and a formyl group, along with a methoxy-activated aromatic ring, offers a rich landscape for chemical modifications.
Future research could focus on:
Selective Functionalization: Developing reactions that selectively target either the aldehyde or the ketone functionality would be crucial for its use in multi-step syntheses.
Condensation Reactions: The aldehyde and ketone groups are prime candidates for condensation reactions, such as aldol (B89426) condensations and Knoevenagel condensations, to create more complex molecular architectures.
Heterocycle Synthesis: This compound could serve as a precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.
The primary challenge will be to control the chemoselectivity of these transformations to avoid mixtures of products.
Unraveling Untapped Biological Mechanisms at the Molecular Level
The biological activity of many benzaldehyde (B42025) derivatives is well-documented. For instance, related compounds have shown potential as antimicrobial and antioxidant agents. A critical area for future research will be to investigate the potential biological effects of this compound.
This could involve:
Screening for Bioactivity: Testing the compound against a wide range of biological targets, including enzymes, receptors, and microbial strains.
Mechanism of Action Studies: If any significant bioactivity is discovered, subsequent research would need to elucidate the underlying molecular mechanisms. This could involve techniques like transcriptomics, proteomics, and metabolomics.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how modifications to the this compound scaffold affect its biological activity.
A major hurdle in this area is the often-unpredictable nature of biological activity and the complexity of biological systems.
Integration of Advanced Computational and Experimental Approaches for Deeper Insights
The synergy between computational chemistry and experimental work can significantly accelerate the research and development process. For a molecule like this compound, this integrated approach could provide valuable insights.
Future directions include:
Predictive Modeling: Using computational methods like Density Functional Theory (DFT) to predict the compound's reactivity, spectral properties, and potential biological interactions.
Virtual Screening: Employing molecular docking simulations to screen for potential protein targets of this compound, which can guide experimental biological assays.
Reaction Mechanism Elucidation: Using computational tools to model potential reaction pathways for its synthesis and derivatization, helping to optimize reaction conditions.
The main challenge lies in the accuracy of the computational models and the need for experimental validation of the theoretical predictions.
Expanding Applications in Emerging Technologies and Industries
While the current applications of this compound are not well-defined, its structural features suggest potential uses in various fields.
Potential future applications to be explored include:
Materials Science: As a building block for the synthesis of novel polymers, dyes, or organic electronic materials. The aromatic nature and functional groups could impart interesting optical or electronic properties.
Agrochemicals: Investigating its potential as a pesticide or herbicide, an area where benzaldehyde derivatives have shown some promise.
Fragrance and Flavor Industry: Although less common than its isomers, its potential as a fragrance or flavoring agent could be explored.
A significant challenge will be to identify a unique application where this compound offers a distinct advantage over existing compounds.
Q & A
Q. What are the recommended synthetic routes for 2-acetyl-6-methoxybenzaldehyde, and what factors influence reaction efficiency?
- Methodological Answer : Synthetic routes for benzaldehyde derivatives often involve Friedel-Crafts acylation or substitution reactions. For example, similar compounds like 2-iodo-6-methoxybenzoic acid undergo substitution and coupling reactions using palladium catalysts to introduce functional groups . Key factors include:
- Catalyst selection : Pd-based catalysts improve coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Elevated temperatures (80–120°C) are often required for acetyl group introduction.
- Data Consideration : Monitor reaction progress via TLC or HPLC to optimize yield.
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer :
- Handling : Use nitrile gloves and flame-retardant lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of vapors .
- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation. Avoid exposure to light, as methoxy and acetyl groups may degrade under UV .
- Safety : Electrostatic charge buildup should be mitigated by grounding equipment .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃), acetyl (-COCH₃), and aldehyde (-CHO) groups. Compare chemical shifts to related compounds (e.g., 2-fluoro-6-hydroxy-3-methoxybenzaldehyde ).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~178.2 g/mol, similar to 5-acetyl-2-methoxybenzaldehyde ).
- Chromatography : HPLC with UV detection at 270–300 nm quantifies purity (>95% recommended for research ).
Q. What are the key structural features of this compound that influence its reactivity?
- Methodological Answer :
- Electron-withdrawing groups : The acetyl group deactivates the benzene ring, directing electrophilic substitution to the meta position relative to the methoxy group.
- Steric effects : The 6-methoxy group may hinder reactions at the ortho position.
- Comparative analysis : Fluorinated analogs (e.g., 6-fluoro-2-hydroxy-3-methoxybenzaldehyde) show altered reactivity due to electronegativity differences .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aldehyde group’s LUMO may favor nucleophilic attacks .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict bioactivity, as seen in benzothiazole derivatives .
- Software tools : Use Gaussian or ORCA for simulations, validated against experimental data (e.g., XRD structures ).
Q. What strategies resolve contradictory data in the synthesis or biological activity of this compound?
- Methodological Answer :
- By-product analysis : Use GC-MS to identify side products (e.g., oxidized aldehydes) that may skew biological assays .
- Reproducibility checks : Standardize reaction conditions (e.g., catalyst loading, solvent purity) across labs.
- Meta-analysis : Compare results with structurally similar compounds (e.g., 2-amino-6-methylbenzaldehyde’s antimicrobial activity ).
Q. What are the environmental impacts of this compound, and how can its release be mitigated?
- Methodological Answer :
- Ecotoxicity assessment : Although data are limited, derivatives like 5-acetyl-2-methoxybenzaldehyde require containment to prevent soil/water contamination .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste facilities .
- Biodegradation studies : Use OECD 301F tests to evaluate microbial degradation potential .
Q. How does the electronic configuration of substituents affect the reaction pathways of this compound?
- Methodological Answer :
- Substituent effects :
- Methoxy group : Electron-donating (+M effect) increases ring electron density, favoring electrophilic substitution at specific positions.
- Acetyl group : Electron-withdrawing (-I effect) reduces reactivity at the para position.
- Case study : Fluorinated analogs (e.g., 2-fluoro-6-hydroxy-3-methoxybenzaldehyde) exhibit altered regioselectivity due to fluorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
